molecular formula C13H19NS B13271018 N-[2-(3-methylphenyl)ethyl]thiolan-3-amine

N-[2-(3-methylphenyl)ethyl]thiolan-3-amine

Cat. No.: B13271018
M. Wt: 221.36 g/mol
InChI Key: UNNQLWVBXOWWIQ-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenyl)ethyl]thiolan-3-amine is a tertiary amine featuring a thiolan (tetrahydrothiophene) ring substituted at the 3-position with an amine group and a 2-(3-methylphenyl)ethyl side chain.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-[2-(3-methylphenyl)ethyl]thiolan-3-amine

InChI

InChI=1S/C13H19NS/c1-11-3-2-4-12(9-11)5-7-14-13-6-8-15-10-13/h2-4,9,13-14H,5-8,10H2,1H3

InChI Key

UNNQLWVBXOWWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)ethyl]thiolan-3-amine typically involves the reaction of 3-methylphenyl ethylamine with thiolane derivatives under controlled conditions. One common method involves the use of a thiolane precursor, such as thiolane-3-carboxylic acid, which is reacted with 3-methylphenyl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)ethyl]thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

N-[2-(3-methylphenyl)ethyl]thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)ethyl]thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring and amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the 3-methylphenyl ethyl substituent may enhance the compound’s binding affinity to hydrophobic pockets within target proteins, modulating their function.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • This compound has been explored as an intermediate in drug discovery but lacks commercial suppliers .
  • N-[(4-Methylphenyl)methyl]thiolan-3-amine (CAS: N/A):
    Replacing the ethyl linker with a methyl group reduces molecular flexibility, which could impact binding affinity in biological systems. This analog has a molecular weight of 207.34 g/mol and is available from specialized suppliers .
  • N-{[3-(Trifluoromethyl)phenyl]methyl}thiolan-3-amine (CAS: N/A):
    The trifluoromethyl group enhances lipophilicity and metabolic stability, making this derivative relevant for pharmacokinetic optimization. Its molecular weight is 261.31 g/mol .

Heterocyclic Modifications

  • This compound is listed with multiple suppliers .

Physicochemical and Spectroscopic Properties

A comparative table of key properties is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₁₃H₁₉NS 221.36 (calculated) 3-Methylphenyl, ethyl Likely moderate lipophilicity Extrapolated
N-[2-(4-Chlorophenyl)ethyl]thiolan-3-amine C₁₃H₁₈ClNS 255.81 (calculated) 4-Chlorophenyl, ethyl Enhanced polarity due to Cl
N-[(4-Methylphenyl)methyl]thiolan-3-amine C₁₂H₁₇NS 207.34 4-Methylphenyl, methyl Reduced steric bulk
N-{[3-(Trifluoromethyl)phenyl]methyl}thiolan-3-amine C₁₂H₁₄F₃NS 261.31 3-CF₃, methyl High lipophilicity, metabolic stability

Spectroscopic Characterization : For related compounds, ¹H NMR and IR spectroscopy are standard for confirming amine and aromatic proton environments. For example, in N,N-dimethyl analogs, methyl protons resonate at δ 2.2–2.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .

Biological Activity

N-[2-(3-methylphenyl)ethyl]thiolan-3-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiolane ring, which is significant in its biological interactions. The presence of the 3-methylphenyl group suggests potential interactions with various biological targets, enhancing its activity profile.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole, which share structural similarities, have demonstrated significant inhibitory effects against various bacteria and fungi, including Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismInhibition Zone (mm)
2-MercaptobenzothiazoleE. coli20–25
2-MercaptobenzothiazoleC. albicans20–25
This compoundBacillus subtilisTBD

2. Antitumor Activity

Compounds containing thiazole and thiolane moieties have been investigated for their antitumor properties. For example, certain thiazole derivatives have shown activity against non-small cell lung cancer cells (NCI-H522) with growth inhibition percentages ranging from 29% to 35% .

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)
Thiazole Derivative ANCI-H52231.7
Thiazole Derivative BHT2929.4
Thiazole Derivative CTK-1034.7

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as monoamine oxidase and heat shock proteins, suggesting a potential for neuroprotective effects .
  • Receptor Modulation : Research on related thiophene derivatives indicates their role as modulators of RORγt, a receptor implicated in immune response regulation .

Case Study 1: In Vitro Characterization

A study on related compounds demonstrated their efficacy in inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compounds were tested using TR-FRET assays to evaluate their binding affinity to target proteins .

Case Study 2: Safety and Toxicology

In safety pharmacology assessments, compounds similar to this compound were evaluated for their cardiovascular effects in animal models. These studies indicated no significant adverse effects on heart rate or blood pressure at therapeutic doses .

Q & A

Basic: What are the recommended synthetic routes for N-[2-(3-methylphenyl)ethyl]thiolan-3-amine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution.

  • Reductive amination : React thiolan-3-amine with 2-(3-methylphenyl)ethyl aldehyde in the presence of a reducing agent (e.g., NaBH3_3CN or H2_2/Pd-C). Optimize stoichiometry (1:1.2 molar ratio of amine to aldehyde) and pH (neutral to slightly acidic) to minimize side products like over-alkylation .
  • Nucleophilic substitution : Use 2-(3-methylphenyl)ethyl bromide and thiolan-3-amine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) to deprotonate the amine. Monitor reaction temperature (60–80°C) to balance reaction rate and thermal degradation .
    Key considerations : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) to ensure high yield.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

  • NMR spectroscopy :
    • 1^1H NMR: Identify the thiolan ring protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons from the 3-methylphenyl group (δ 6.7–7.2 ppm). The methyl group on the phenyl ring appears as a singlet at δ 2.3 ppm .
    • 13^{13}C NMR: Confirm the thiolan carbons (δ 25–35 ppm) and the quaternary carbon adjacent to the amine (δ 50–55 ppm) .
  • Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+^+ at m/z corresponding to the molecular weight (C13_{13}H19_{19}NS: 221.3 g/mol). Fragmentation patterns should include loss of the thiolan ring (e.g., m/z 148 for the 3-methylphenethyl fragment) .
  • X-ray crystallography : For absolute configuration, grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement (R-factor < 0.05) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigate these by:

Standardize assay protocols : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Verify compound identity : Cross-validate purity (>98% via HPLC) and structural integrity (NMR, X-ray) to exclude degradation products or isomers .

Compare with analogs : Evaluate substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) using SAR studies. For example, 3-methylphenyl derivatives may show enhanced lipophilicity compared to 4-substituted analogs, altering membrane permeability .

Advanced: What computational modeling approaches are suitable for predicting the receptor-binding interactions of this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of target receptors (e.g., serotonin 5-HT2A_{2A} from PDB: 6WGT). Dock the compound with flexible side chains and score binding poses using the AMBER force field. Prioritize poses with hydrogen bonds between the amine group and Asp155 .
  • QSAR modeling : Train models on analogs (e.g., tryptamine derivatives) using descriptors like logP, polar surface area, and H-bond donors. Validate predictive power via leave-one-out cross-validation (R2^2 > 0.7) .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability. Analyze root-mean-square deviation (RMSD < 2 Å) to confirm stable binding .

Advanced: What strategies are recommended for improving the metabolic stability of this compound in preclinical development?

Methodological Answer:

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce cytochrome P450-mediated oxidation .
    • Replace the thiolan ring with a tetrahydrofuran moiety to enhance resistance to sulfoxidation .
  • Prodrug design : Mask the amine as an acetylated or carbamate prodrug. Test hydrolysis rates in simulated gastric fluid (pH 1.2) and human liver microsomes .
  • In vitro ADME assays : Measure metabolic half-life in hepatocyte incubations. Use LC-MS/MS to quantify parent compound and metabolites. Optimize for t1/2_{1/2} > 60 minutes .

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